3,3-Dimethyl-1-[3-(trifluoromethoxy)phenyl]piperazine
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Overview
Description
3,3-Dimethyl-1-[3-(trifluoromethoxy)phenyl]piperazine is a chemical compound characterized by the presence of a piperazine ring substituted with a trifluoromethoxy group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-[3-(trifluoromethoxy)phenyl]piperazine typically involves the reaction of 3-(trifluoromethoxy)aniline with 3,3-dimethylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-[3-(trifluoromethoxy)phenyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3,3-Dimethyl-1-[3-(trifluoromethoxy)phenyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-[3-(trifluoromethoxy)phenyl]piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group plays a crucial role in modulating the compound’s activity by influencing its binding affinity and selectivity towards target molecules. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole
- 3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1-butanone
Uniqueness
3,3-Dimethyl-1-[3-(trifluoromethoxy)phenyl]piperazine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds that may lack this functional group.
Properties
Molecular Formula |
C13H17F3N2O |
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Molecular Weight |
274.28 g/mol |
IUPAC Name |
3,3-dimethyl-1-[3-(trifluoromethoxy)phenyl]piperazine |
InChI |
InChI=1S/C13H17F3N2O/c1-12(2)9-18(7-6-17-12)10-4-3-5-11(8-10)19-13(14,15)16/h3-5,8,17H,6-7,9H2,1-2H3 |
InChI Key |
KSZHXODZHKWMAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCN1)C2=CC(=CC=C2)OC(F)(F)F)C |
Origin of Product |
United States |
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